ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Description
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a fluorine atom at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring. This compound is of significant interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules. The ethyl ester moiety serves as a common prodrug strategy, improving lipophilicity and bioavailability compared to carboxylic acid counterparts .
Properties
IUPAC Name |
ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)9-6-8(13)4-5-10(9)14-11/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPNBFUMHAPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359005 | |
| Record name | ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-19-7 | |
| Record name | 1H-Indole-2-carboxylic acid, 5-fluoro-3-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is primarily recognized for its role in drug development. Its structural properties make it a valuable intermediate in synthesizing various pharmaceuticals.
Key Pharmaceutical Uses:
- Antitumor Agents : The compound is used as a precursor for developing antitumor agents, particularly due to its ability to interact with biological targets involved in cancer pathways .
- Antihyperlipidemic Agents : It serves as a reactant in the synthesis of drugs aimed at reducing lipid levels in the blood .
- Factor Xa Inhibitors : This compound is also utilized in creating inhibitors that target factor Xa, an essential enzyme in the coagulation cascade .
Biochemical Research
In biochemical research, this compound has been employed to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a candidate for exploring mechanisms related to disease processes.
Research Highlights:
- Enzyme Inhibition Studies : The compound has been used in studies focusing on enzyme inhibition, providing insights into metabolic regulation and potential therapeutic targets .
- Methylation Reactions : It plays a role in biological methylation processes, influencing gene expression and DNA repair mechanisms.
Material Science
The compound is also gaining attention in material science for its potential to enhance the properties of polymers and coatings.
Applications in Material Science:
- Polymer Production : this compound can be incorporated into polymer matrices to improve thermal and mechanical properties .
- Coatings : Its unique chemical structure allows for the development of advanced coatings with specific functionalities, such as increased resistance to environmental degradation .
Agricultural Chemistry
In agricultural chemistry, this compound contributes to formulating agrochemicals.
Key Agricultural Uses:
- Pesticide Development : The compound is involved in synthesizing more effective pesticides that target specific pests while minimizing environmental impact .
Data Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Pharmaceutical | Antitumor agents, antihyperlipidemic agents | Key intermediate in drug synthesis |
| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |
| Material Science | Polymer production, coatings | Enhances thermal/mechanical properties |
| Agricultural Chemistry | Pesticide formulation | Targets specific pests |
Case Study 1: Antitumor Development
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the indole ring significantly influenced their potency against tumor growth .
Case Study 2: Enzyme Interaction
Research involving this compound highlighted its role as an inhibitor of S-adenosyl-L-homocysteine hydrolase, critical for regulating methylation processes. This interaction suggests potential therapeutic applications in diseases where methylation is disrupted.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . In cancer research, the compound’s derivatives have been found to induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 5-Fluoroindole-2-Carboxylate (CAS: Not specified)
- Key Differences : Lacks the 3-methyl group present in the target compound.
- NMR data (δ 9.25 ppm for H-1 indole) indicates distinct electronic effects compared to methyl-substituted analogs .
- Synthetic Utility: Used as a precursor for carboxamide derivatives, demonstrating higher yields (37.5%) in coupling reactions with aminobenzophenones compared to bulkier analogs .
Ethyl 5-Chloro-3-Propyl-1H-Indole-2-Carboxylate
- Key Differences : Chlorine replaces fluorine at position 5; a propyl group substitutes the 3-methyl.
- The propyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility .
- Hydrolysis : Ethyl esters hydrolyze to carboxylic acids under basic conditions, with propyl-substituted derivatives showing slower hydrolysis rates compared to methyl analogs .
Ester Group and Functional Group Modifications
Methyl 5-Methoxy-1H-Indole-2-Carboxylate
- Key Differences : Methoxy group at position 5 instead of fluorine; methyl ester replaces ethyl.
- Impact : The methoxy group donates electron density via resonance, opposing fluorine’s electron-withdrawing effect. This reduces electrophilicity at the 2-position, as evidenced by upfield shifts in $^{13}\text{C}$-NMR (δ 157.62 ppm for carbonyl) .
- Synthetic Applications : Lower yields (69.3%) in acylation reactions compared to ethyl esters, likely due to reduced leaving group ability of methyl esters .
Ethyl 5-Fluoro-3-Hydroxy-1H-Indole-2-Carboxylate
- Key Differences : Hydroxyl group replaces the 3-methyl.
- Impact : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility (predicted logP reduction by ~1.5 units) but susceptibility to oxidation. Crystallographic data (unreported) would likely show intermolecular H-bonding networks .
Structural Isomers and Halogenated Analogs
Ethyl 6-Fluoro-1H-Indole-2-Carboxylate
- Key Differences : Fluorine at position 6 instead of 3.
- Impact : Alters dipole moment and electronic density distribution. Position 6-fluorine may sterically hinder interactions with planar binding sites (e.g., enzyme active regions), unlike 5-fluoro derivatives .
- Similarity Score : 0.82 (vs. target compound’s 0.93 for 5-fluoro analogs), indicating significant divergence in physicochemical properties .
Ethyl 4-Fluoro-1H-Indole-2-Carboxylate
- Key Differences : Fluorine at position 3.
- Impact : Position 4-fluorine disrupts conjugation across the indole ring, leading to redshifted UV-Vis absorption (λmax ~260 nm) compared to 5-fluoro derivatives (~250 nm) .
Data Tables
Table 1: Substituent Effects on Physical Properties
| Compound | Substituents | Melting Point (°C) | logP (Predicted) |
|---|---|---|---|
| Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | 5-F, 3-Me, 2-COOEt | Not reported | 2.8 |
| Ethyl 5-fluoroindole-2-carboxylate | 5-F, 2-COOEt | 233–234 | 2.5 |
| Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate | 5-Cl, 3-Pr, 2-COOEt | 103–105 | 3.6 |
| Methyl 5-methoxy-1H-indole-2-carboxylate | 5-OMe, 2-COOMe | 187–189 | 1.9 |
Research Findings and Implications
- Electronic Effects : Fluorine at position 5 increases electrophilicity at the 2-carboxylate, facilitating nucleophilic attacks in coupling reactions .
- Steric Effects: The 3-methyl group in the target compound reduces yields in bulk-sensitive reactions (e.g., Suzuki-Miyaura couplings) compared to non-methylated analogs .
- Metabolic Stability : Fluorine enhances resistance to oxidative metabolism, while ethyl esters prolong half-life compared to methyl esters .
Biological Activity
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its unique fluorine substitution, which may enhance its biological activity and stability compared to other indole derivatives. Indole derivatives are recognized for their potential applications in pharmaceuticals, particularly in areas such as antiviral, anticancer, and antimicrobial therapies.
Target of Action
The biological activity of this compound is believed to arise from its interaction with various molecular targets within the body. These interactions can lead to significant changes in biochemical pathways that govern cellular functions.
Mode of Action
Indole derivatives typically exert their effects by binding to specific receptors or enzymes, which can modulate signaling pathways. The presence of the fluorine atom in this compound may influence the binding affinity and selectivity towards these targets, enhancing its pharmacological profile.
Biochemical Pathways
Research indicates that indole derivatives can influence several biological activities, including:
- Antiviral activity : Potential inhibition of viral replication.
- Anticancer properties : Induction of apoptosis in cancer cells.
- Anti-inflammatory effects : Modulation of inflammatory responses.
- Antimicrobial action : Inhibition of bacterial growth.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship (SAR) of indole derivatives have shown that modifications at various positions on the indole ring can significantly affect their biological activity. For instance, the introduction of halogen atoms like fluorine at specific positions can enhance receptor binding and improve therapeutic efficacy.
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Antiviral, Anticancer |
| Indole derivative A | 0.13 | HIV Integrase Inhibitor |
| Indole derivative B | 0.39 | Anticancer |
Case Studies
- Antiviral Activity : In a study investigating the antiviral potential of various indole derivatives, this compound exhibited promising results against viral pathogens, suggesting its potential as a therapeutic agent in viral infections.
- Anticancer Properties : Another research focused on the anticancer activity of indole derivatives demonstrated that compounds with similar structures to this compound induced apoptosis in cancer cell lines through modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound was also tested for anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Q & A
Q. How to resolve discrepancies in NMR data for similar derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
